molecular formula C36H69N13O7 B14193922 L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- CAS No. 835632-58-1

L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl-

Cat. No.: B14193922
CAS No.: 835632-58-1
M. Wt: 796.0 g/mol
InChI Key: MJXXYOIZTDIZEQ-WPMUBMLPSA-N
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Description

L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- is a complex peptide composed of multiple lysine residues and a histidine residue. This compound is a basic amino acid sequence that can be cleaved by enzymes, making it useful for delivering various biologically active peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of such peptides often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under certain conditions.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT (dithiothreitol).

    Substitution: Amino groups in lysine residues can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: Electrophiles like acyl chlorides or alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine derivatives.

Scientific Research Applications

L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- involves its cleavage by specific enzymes, releasing the active peptides. These peptides can then interact with their molecular targets, such as receptors or enzymes, to exert their biological effects. The pathways involved depend on the nature of the active peptides delivered.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- is unique due to its multiple lysine residues, which enhance its ability to deliver multiple peptides simultaneously. This makes it particularly useful in applications requiring the delivery of complex peptide mixtures.

Properties

CAS No.

835632-58-1

Molecular Formula

C36H69N13O7

Molecular Weight

796.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C36H69N13O7/c37-16-6-1-11-25(42)31(50)45-26(12-2-7-17-38)32(51)46-27(13-3-8-18-39)33(52)47-28(14-4-9-19-40)34(53)49-30(21-24-22-43-23-44-24)35(54)48-29(36(55)56)15-5-10-20-41/h22-23,25-30H,1-21,37-42H2,(H,43,44)(H,45,50)(H,46,51)(H,47,52)(H,48,54)(H,49,53)(H,55,56)/t25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

MJXXYOIZTDIZEQ-WPMUBMLPSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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